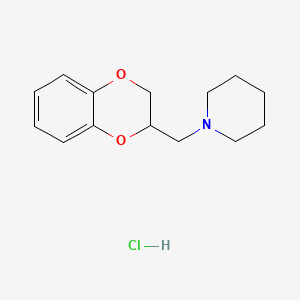

Piperoxan hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

合成路线和反应条件: 苯哌醇盐酸盐的合成涉及在水性碱存在下,邻苯二酚与环氧氯丙烷的缩合。该反应以环氧化合物的中间体形成进行,该中间体随后被酚盐阴离子打开,生成 2-羟甲基-1,4-苯并二噁烷。该中间体然后用亚硫酰氯卤化,生成 2-氯甲基-1,4-苯并二噁烷。 最后,离去基团被哌啶置换,完成了哌罗昔安的合成 .

工业生产方法: 苯哌醇盐酸盐的工业生产遵循类似的合成路线,但规模更大。反应条件经过优化,以确保最终产品的产率高和纯度高。连续流动反应器和自动化系统的使用有助于有效地扩大生产过程。

化学反应分析

反应类型: 苯哌醇盐酸盐会发生各种化学反应,包括亲电反应和亲核反应。 这些反应通常用于构建具有良好生物活性的衍生物库 .

常用试剂和条件:

亲电反应: 这些反应通常涉及诸如硝酸铈铵和 2,3-二氯-5,6-二氰基-1,4-苯醌之类的试剂。

亲核反应: 常用试剂包括二甲基乙炔二羧酸酯和 4-(二甲氨基)吡啶.

主要产物: 这些反应形成的主要产物包括具有抗菌、抗炎和抗癌活性的衍生物。 这些衍生物是乙酰胆碱酯酶、环氧合酶、脂肪酸转运蛋白和人类免疫缺陷病毒的抑制的结果 .

科学研究应用

苯哌醇盐酸盐具有广泛的科学研究应用:

5. 作用机理

苯哌醇盐酸盐通过抑制神经元细胞膜中电压门控钠通道的钠离子流入起作用。 这种抑制阻止了神经细胞的去极化,从而阻断了神经冲动的传递 。 该化合物拮抗组胺诱导支气管痉挛的能力归因于其对组胺受体的作用 .

类似化合物:

普鲁卡因: 另一种局部麻醉剂,抑制通过电压门控钠通道的钠离子流入.

丁卡因: 一种局部麻醉剂,作用机理相似,但化学结构不同.

丁胺卡因: 一种局部麻醉剂,与其他化合物联合使用以增强效果.

地氯普胺和甲氧氯普胺: 具有类似 4-氨基苯甲酸结构的化合物,用于其局部麻醉特性.

独特性: 苯哌醇盐酸盐因其三重作用而独一无二,包括止痛、抗氧化和抗菌活性 。 它拮抗组胺诱导支气管痉挛的能力及其治疗神经退行性疾病的潜力进一步突出了其独特的特性 .

作用机制

Benodaine Hydrochloride acts by inhibiting the influx of sodium ions through voltage-gated sodium channels in the neuronal cell membrane. This inhibition prevents the depolarization of nerve cells, thereby blocking the transmission of nerve impulses . The compound’s ability to antagonize histamine-induced bronchospasm is due to its action on histamine receptors .

相似化合物的比较

Procaine: Another local anesthetic that inhibits sodium influx through voltage-gated sodium channels.

Tetracaine: A local anesthetic with a similar mechanism of action but different chemical structure.

Butamben: A local anesthetic used in combination with other compounds for enhanced effects.

Declopramide and Metoclopramide: Compounds with similar 4-aminobenzoate structures used for their local anesthetic properties.

Uniqueness: Benodaine Hydrochloride is unique due to its triple action, including pain-relieving, antioxidative, and antimicrobial activities . Its ability to antagonize histamine-induced bronchospasm and its potential in treating neurodegenerative disorders further highlight its distinct properties .

属性

CAS 编号 |

135-87-5 |

|---|---|

分子式 |

C14H20ClNO2 |

分子量 |

269.77 g/mol |

IUPAC 名称 |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-1-ium;chloride |

InChI |

InChI=1S/C14H19NO2.ClH/c1-4-8-15(9-5-1)10-12-11-16-13-6-2-3-7-14(13)17-12;/h2-3,6-7,12H,1,4-5,8-11H2;1H |

InChI 键 |

BITRJBQGQMGGQI-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)CC2COC3=CC=CC=C3O2.Cl |

规范 SMILES |

C1CC[NH+](CC1)CC2COC3=CC=CC=C3O2.[Cl-] |

| 135-87-5 | |

Pictograms |

Irritant |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Piperoxan Hydrochloride interact with its target and what are the downstream effects?

A: this compound acts as an α-adrenergic blocking agent. It competes with epinephrine and norepinephrine for α-adrenergic receptor sites, thereby inhibiting their vasoconstrictor effects. This antagonism can lead to a decrease in blood pressure, especially in individuals with pheochromocytoma, a tumor that releases excessive amounts of catecholamines like epinephrine and norepinephrine. [, ]

Q2: What was the initial purpose of the this compound test?

A: The this compound (benzodioxan) test was initially described as a diagnostic tool for pheochromocytoma in 1947. [] It was used to differentiate hypertension caused by pheochromocytoma from other forms of hypertension.

Q3: How reliable is the this compound test for pheochromocytoma diagnosis?

A: While initially considered specific, subsequent research revealed that the this compound test for pheochromocytoma can produce both false positive and false negative results. Several studies reported instances where patients without pheochromocytoma exhibited a positive response to the test, indicating a decrease in blood pressure. [, , ] Conversely, some patients with confirmed pheochromocytoma did not show the expected blood pressure drop after this compound administration. []

Q4: Are there alternative uses for this compound aside from the pheochromocytoma test?

A: Yes, this compound has been successfully used to treat local ischemia caused by extravasation of levarterenol (levophed) during intravenous injections. [] When injected subcutaneously around the affected area, this compound rapidly reverses vasoconstriction, restoring blood flow and preventing tissue damage.

Q5: Has there been research on developing molecules similar to this compound?

A: Yes, research has explored modifications to the this compound structure. One such derivative is 2-(N,N-diallylcarbamylmethyl) aminomethyl-1,4-benzodioxan (A-2275). While A-2275 also exhibited adrenergic blocking activity, it was less potent and had a shorter duration of action compared to this compound. [] This highlights the ongoing efforts to synthesize and investigate new benzodioxan derivatives with improved therapeutic profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

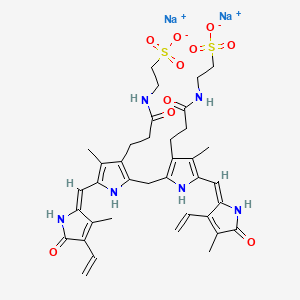

![disodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B1663529.png)

![[4-chloro-3-[5-methyl-3-[4-(2-pyrrolidin-1-ylethoxy)anilino]-1,2,4-benzotriazin-7-yl]phenyl] benzoate;hydrochloride](/img/structure/B1663545.png)

![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid](/img/structure/B1663549.png)